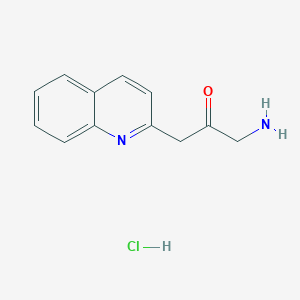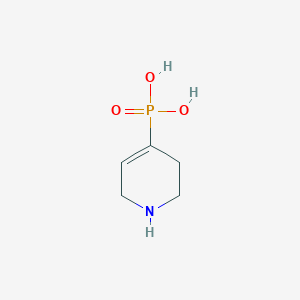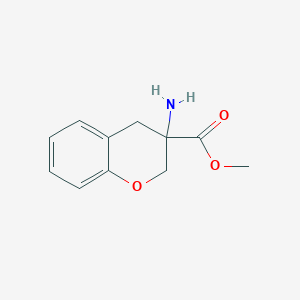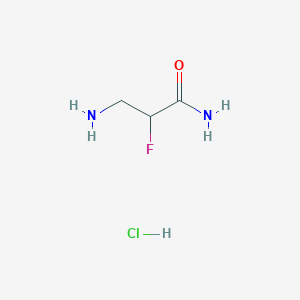
1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride is a chemical compound with the molecular formula C12H13ClN2O and a molecular weight of 236.70 . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride involves several steps. One common synthetic route includes the reaction of quinoline-2-carbaldehyde with an appropriate amine under specific reaction conditions . The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share a similar quinoline core structure and exhibit comparable chemical properties.
Amino ketones: Compounds with an amino and ketone functional group, which may have similar reactivity and applications.
Properties
IUPAC Name |
1-amino-3-quinolin-2-ylpropan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c13-8-11(15)7-10-6-5-9-3-1-2-4-12(9)14-10;/h1-6H,7-8,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATNHTCQRHYRDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione](/img/structure/B6600464.png)

![S-[(chlorosulfonyl)imino]-N,N-dimethylmethanesulfinamide](/img/structure/B6600470.png)
phenyl-lambda6-sulfanyl}-N-methylmethanamine](/img/structure/B6600475.png)
methyl-lambda6-sulfanone](/img/structure/B6600476.png)
![(3-bromophenyl)[(chlorosulfonyl)imino]methyl-lambda6-sulfanone](/img/structure/B6600479.png)

![tert-butyl 4-[(acetylsulfanyl)methyl]azepane-1-carboxylate](/img/structure/B6600482.png)



![2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B6600522.png)
![(3E)-1-{[4-(2-fluoroethoxy)phenyl]methyl}-3-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B6600523.png)
